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Introduction
GSK2830371 is a potent and selective, orally active, allosteric inhibitor of Wild-type p53-

induced phosphatase 1 (Wip1), also known as protein phosphatase, Mg2+/Mn2+ dependent

1D (PPM1D).[1][2] Wip1 is a critical negative regulator of the p53 tumor suppressor pathway

and the DNA damage response (DDR).[1][3][4] By inhibiting Wip1, GSK2830371 restores and

enhances the tumor-suppressive functions of p53, making it a promising therapeutic agent for

cancers with wild-type p53.[1][3] This technical guide provides a comprehensive overview of

the preclinical studies of GSK2830371, including its mechanism of action, quantitative data

from key in vitro and in vivo experiments, and detailed experimental protocols.

Mechanism of Action
GSK2830371 functions as an allosteric inhibitor of Wip1 phosphatase.[1][5] It binds to a flap

subdomain near the catalytic site, locking Wip1 in an inactive conformation.[1] This prevents

Wip1 from dephosphorylating its substrates, which include key proteins in the DNA damage

response and p53 signaling pathways.[1][6]

The primary consequence of Wip1 inhibition by GSK2830371 is the sustained phosphorylation

and activation of p53 at serine 15 (Ser15).[2][5] This leads to the stabilization and activation of

p53, resulting in the transcriptional activation of its downstream target genes, such as p21.[2][7]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 6 Tech Support

https://www.benchchem.com/product/b607808?utm_src=pdf-interest
https://www.benchchem.com/product/b607808?utm_src=pdf-body
https://www.benchchem.com/pdf/An_In_Depth_Technical_Guide_on_the_Role_of_GSK2830371_in_the_p53_Signaling_Pathway.pdf
https://www.medchemexpress.com/gsk-2830371.html
https://www.benchchem.com/pdf/An_In_Depth_Technical_Guide_on_the_Role_of_GSK2830371_in_the_p53_Signaling_Pathway.pdf
https://www.oncotarget.com/article/7363/text/
https://pubmed.ncbi.nlm.nih.gov/26883108/
https://www.benchchem.com/product/b607808?utm_src=pdf-body
https://www.benchchem.com/pdf/An_In_Depth_Technical_Guide_on_the_Role_of_GSK2830371_in_the_p53_Signaling_Pathway.pdf
https://www.oncotarget.com/article/7363/text/
https://www.benchchem.com/product/b607808?utm_src=pdf-body
https://www.benchchem.com/product/b607808?utm_src=pdf-body
https://www.benchchem.com/pdf/An_In_Depth_Technical_Guide_on_the_Role_of_GSK2830371_in_the_p53_Signaling_Pathway.pdf
https://www.selleckchem.com/products/gsk2830371.html
https://www.benchchem.com/pdf/An_In_Depth_Technical_Guide_on_the_Role_of_GSK2830371_in_the_p53_Signaling_Pathway.pdf
https://www.benchchem.com/pdf/An_In_Depth_Technical_Guide_on_the_Role_of_GSK2830371_in_the_p53_Signaling_Pathway.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC4924728/
https://www.benchchem.com/product/b607808?utm_src=pdf-body
https://www.medchemexpress.com/gsk-2830371.html
https://www.selleckchem.com/products/gsk2830371.html
https://www.medchemexpress.com/gsk-2830371.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC9548005/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b607808?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The activation of the p53 pathway ultimately leads to cell cycle arrest, senescence, and

apoptosis in cancer cells.[1][3]

Furthermore, Wip1 dephosphorylates other critical proteins involved in the DNA damage

response, including ATM, Chk1, Chk2, and γH2AX.[5][6] Inhibition of Wip1 by GSK2830371
therefore leads to the hyperphosphorylation and activation of these proteins, amplifying the

cellular response to DNA damage.[3][5]

Signaling Pathway
The following diagram illustrates the Wip1-p53 signaling pathway and the mechanism of action

of GSK2830371.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
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